molecular formula C20H17ClN4O3S2 B2367598 5-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 391868-89-6

5-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No. B2367598
CAS RN: 391868-89-6
M. Wt: 460.95
InChI Key: LZJLLONXCOIROG-UHFFFAOYSA-N
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Description

5-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H17ClN4O3S2 and its molecular weight is 460.95. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research shows that compounds related to 5-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide demonstrate significant antibacterial and antifungal properties. For example, a study by Wan et al. (2018) highlighted the efficacy of 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety against bacterial strains like Xanthomonas oryzae and Xanthomonas axonopodis (Wan et al., 2018). Similarly, compounds with the 1,3,4-thiadiazole core have shown antifungal and antibacterial activity in studies by Akhaja and Raval (2012) and others (Akhaja & Raval, 2012).

Anticancer Properties

The 1,3,4-thiadiazole core is also notable in cancer research. Gür et al. (2020) found that certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited cytotoxicity against cancer cell lines (Gür et al., 2020). Almasirad et al. (2016) reported that 1,3,4-thiadiazole derivatives showed inhibitory effects against various human tumor cell lines, suggesting potential in antitumor therapy (Almasirad et al., 2016).

Photodynamic Therapy for Cancer Treatment

In photodynamic therapy, compounds like this compound might have applications due to their photophysical properties. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with 1,3,4-thiadiazole moieties, showing potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Nematocidal Activity

Another area of application is in nematocidal activity. Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, showing promising nematocidal activities against Bursaphelenchus xylophilus (Liu et al., 2022).

properties

IUPAC Name

5-chloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S2/c1-28-16-7-6-13(21)10-14(16)18(27)22-19-23-24-20(30-19)29-11-17(26)25-9-8-12-4-2-3-5-15(12)25/h2-7,10H,8-9,11H2,1H3,(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJLLONXCOIROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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